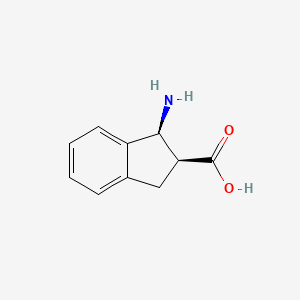

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

CAS No.:

Cat. No.: VC15993629

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1 |

| Standard InChI Key | DNDUYUYIRYKACW-DTWKUNHWSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O |

| Canonical SMILES | C1C(C(C2=CC=CC=C21)N)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene system, where the indene ring is partially saturated, reducing aromaticity compared to fully unsaturated analogs. The cis-configuration positions the amino () and carboxylic acid (-\text{COOH) groups on adjacent carbons (C1 and C2) in a syn arrangement, as confirmed by its IUPAC name: (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Isomeric SMILES | |

| InChI Key | DNDUYUYIRYKACW-DTWKUNHWSA-N |

The stereochemistry is critical for molecular interactions, particularly in biological systems where enantioselectivity governs receptor binding .

Comparative Analysis with Related Indene Derivatives

Indene derivatives, such as 2-aminoindan hydrochloride and (S)-(+)-1-aminoindan, share structural motifs but differ in functional group placement and saturation . For example:

-

2-Aminoindan hydrochloride (CAS 2338-18-3) lacks the carboxylic acid group and exhibits a simpler indane backbone .

-

(S)-(+)-1-Aminoindan (CAS 61341-86-4) retains the amino group but replaces the carboxylic acid with a hydrogen atom .

These comparisons highlight the unique bifunctional nature of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, which enables diverse chemical reactivity.

Synthesis and Physicochemical Properties

Physicochemical Characteristics

The compound’s polarity, driven by its ionizable groups, suggests moderate solubility in polar solvents like water or ethanol. Predicted properties include:

-

pKa Values: The carboxylic acid () and amino group () contribute to pH-dependent solubility.

-

Thermal Stability: The bicyclic structure likely enhances thermal stability compared to monocyclic analogs.

Future Research Directions

-

Stereoselective Synthesis Optimization: Developing catalytic asymmetric methods to improve cis-isomer yield.

-

In Vivo Efficacy Studies: Evaluating neuroprotective and anti-inflammatory effects in animal models.

-

Structure-Activity Relationship (SAR) Studies: Modifying the indene core to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume